molecular formula C17H13N3O4 B2954550 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 371918-01-3

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2954550
CAS No.: 371918-01-3
M. Wt: 323.308
InChI Key: OGUHQZFVUHJVJJ-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a methoxy-nitrophenyl group and a phenyl group, along with an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of pyrazole derivatives followed by subsequent functional group transformations. For instance, the nitration of pyrazole with mixed acid can yield nitropyrazole, which can then be further functionalized to introduce the methoxy and aldehyde groups .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow processes. These processes allow for better control over reaction conditions, improved yields, and scalability. For example, a continuous-flow nitration and post-processing protocol can be employed to produce nitropyrazole derivatives with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-methoxy-3-aminophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-nitrophenyl derivatives: Compounds like 4-methoxy-3-nitrophenylacetic acid and 4-methoxy-3-nitrophenylacetamide share structural similarities.

    Pyrazole derivatives: Compounds such as 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole and 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole.

Uniqueness

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a methoxy group and a nitrophenyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data from research studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3O4C_{17}H_{13}N_3O_4, with a molecular weight of approximately 293.28 g/mol. The presence of both the nitro and methoxy groups is crucial as they can influence the compound's solubility and biological interactions.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundIC50 (µM)Reference
This compoundTBD
Dexamethasone1
Diclofenac Sodium10

In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects, showing significant inhibition comparable to standard drugs like diclofenac sodium .

Anticancer Activity

Similar compounds have been evaluated for their anticancer properties. Pyrazole derivatives are known to interact with specific enzymes involved in cancer progression. For example, some studies have indicated that related compounds can inhibit carbonic anhydrases, which play a role in tumor growth.

CompoundCancer TypeIC50 (µM)Reference
This compoundLung CancerTBD
Doxorubicin (control)Lung Cancer0.5

In vitro assays have shown that certain pyrazole derivatives exhibit high potency against various cancer cell lines, suggesting that this compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound may engage in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their enzymatic activity. The nitro group can be involved in electron-withdrawing effects that enhance the reactivity of the molecule towards biological targets.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Selvam et al. synthesized a series of novel pyrazole derivatives and tested their anti-inflammatory activities, finding several compounds with significant inhibition rates against TNF-α and IL-6 .
  • Burguete et al. reported on the synthesis of pyrazole derivatives with antimicrobial properties, demonstrating effectiveness against various bacterial strains .

Properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-24-16-8-7-12(9-15(16)20(22)23)17-13(11-21)10-19(18-17)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUHQZFVUHJVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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